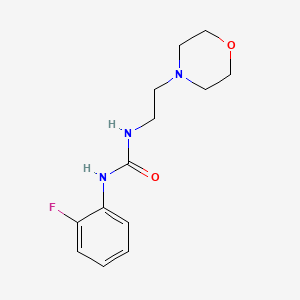

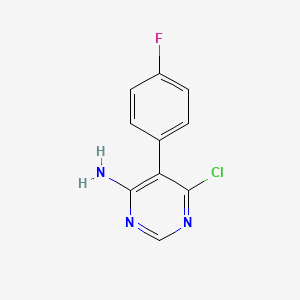

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-” is a chemical compound with the CAS Number: 1446109-96-1 . It has a molecular weight of 223.64 and its IUPAC name is 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine .

Synthesis Analysis

A series of 2-anilinopyrimidines, which could potentially include the compound , has been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis

The molecular structure of “4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-” is represented by the linear formula C10H7CLFN3 . The InChI code for this compound is 1S/C10H7ClFN3/c11-9-8 (10 (13)15-5-14-9)6-1-3-7 (12)4-2-6/h1-5H, (H2,13,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving “4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-” are not mentioned in the search results, it is known that the synthesis of similar 2-anilinopyrimidines involves aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The compound “4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-” has a molecular weight of 223.64 .Aplicaciones Científicas De Investigación

Anticancer Properties

6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine: has been studied for its potential anticancer properties. Derivatives of this compound have shown activity against cancer cell lines, particularly as kinase inhibitors . These inhibitors can play a crucial role in halting the proliferation of cancer cells by interfering with the signaling pathways that promote cell division.

Synthesis of Anilinopyrimidines

This compound is used in the synthesis of 2-anilinopyrimidines under microwave conditions . The anilinopyrimidines are of interest due to their bioactivity, including their use as fungicides and pesticides. Moreover, they have been evaluated for their antiproliferative activity against cancer cell lines, making them valuable in medicinal chemistry.

Insecticidal Activities

Pyrimidin-4-amine derivatives, including those with a structure similar to 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine, have been synthesized and tested for their insecticidal activities . These compounds could provide a new class of insecticides, which is particularly important as resistance to existing insecticides becomes more common.

Aurora Kinase A Inhibition

Some derivatives of this compound have been designed to inhibit Aurora kinase A . Aurora kinase A is a protein that plays a key role in cell division, and its inhibition is a promising strategy for developing anticancer therapeutics. These derivatives can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death in cancer cells.

Supramolecular Networks

The compound has been implicated in the generation of supramolecular networks for molecular recognition . This application is significant in the field of nanotechnology and materials science, where the creation of precise molecular assemblies is crucial for the development of new materials and devices.

Protein Kinase Cθ Inhibitors

Derivatives of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine have been explored as potential protein kinase Cθ inhibitors . Protein kinase Cθ plays a role in T-cell activation and is a target for immunosuppressive drugs. Inhibitors of this kinase could be useful in treating autoimmune diseases and in preventing transplant rejection.

Propiedades

IUPAC Name |

6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-9-8(10(13)15-5-14-9)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAAUVDRVFXXCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2Cl)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)

![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)

![N-[(Z)-(2-chloro-4-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2758391.png)

![6-chloro-N-[3-(pyridazin-3-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2758399.png)

![Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2758400.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2758401.png)